N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a 3-methoxypyrrolidine moiety at the para position and a 3,5-dimethylpyrazole group linked via an ethyl chain at the amide nitrogen. Its molecular formula is C₂₂H₂₉N₅O₂, with a molecular weight of 395.5 g/mol (estimated). This compound is structurally designed to leverage the pyrazole ring’s hydrogen-bonding capacity and the pyrrolidine’s conformational flexibility, which are common features in kinase inhibitors and GPCR-targeting therapeutics .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-(3-methoxypyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-14-12-15(2)23(21-14)11-9-20-19(24)16-4-6-17(7-5-16)22-10-8-18(13-22)25-3/h4-7,12,18H,8-11,13H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGFUZZXJGDBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)N3CCC(C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyrazole ring linked to a benzamide moiety via an ethyl chain, along with a pyrrolidine substituent. This structural diversity allows for interaction with various biological targets.
Table 1: Structural Details
| Property | Value |
|---|---|
| Molecular Formula | C15H21N3O2 |
| Molecular Weight | 273.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The pyrazole and pyrrolidine groups may facilitate binding to targets involved in various signaling pathways, potentially modulating their activity.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes that are crucial in metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, potentially influencing neurological processes.
Biological Activity
Recent studies have demonstrated the compound’s efficacy against various pathogens and its potential therapeutic applications.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Insecticidal Activity
In addition to antimicrobial properties, the compound has shown promising insecticidal effects against agricultural pests. For instance, it demonstrated significant larvicidal activity against Aedes aegypti, with an LC50 value indicating effective control at low concentrations.
Case Studies
Several case studies have explored the biological activity of similar compounds within the same class:
- Study on Pyrazole Derivatives : A study conducted by Xu et al. (2020) synthesized various pyrazole derivatives and assessed their insecticidal and fungicidal activities. One derivative exhibited over 90% inhibition against Botrytis cinerea, suggesting a potential pathway for developing effective agricultural pesticides .
- Neuropharmacological Assessment : A research article highlighted the effects of benzamide derivatives on metabotropic glutamate receptors, revealing that modifications in the benzamide structure can enhance receptor affinity and efficacy . This suggests that this compound could be explored for neuropharmacological applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide and related compounds from the evidence:
Structural and Functional Insights
Core Scaffolds :
- The target compound and its analogs share heterocyclic cores (pyrazole, pyrrolidine, pyrimidine). Pyrazole rings enable hydrogen bonding with target proteins, while pyrrolidine/pyrimidine groups confer conformational flexibility or planar rigidity, respectively .
- Substituents like methoxy groups (e.g., 3-methoxypyrrolidine) modulate electronic effects and solubility, whereas chlorine or fluorine atoms enhance lipophilicity and bioavailability .
Synthetic Routes :
- The target compound’s synthesis likely involves alkylation of pyrazole derivatives with bromoacetate intermediates, as seen in analogous protocols using sodium hydride and DMF .
- Comparatively, sulfonamide-containing analogs (e.g., ) employ Suzuki-Miyaura couplings for aryl boronic acid integration, reflecting divergent strategies for functionalization .
Pharmacokinetic Implications :
- The benzamide core in the target compound may favor passive diffusion across membranes, while sulfonamide derivatives () exhibit higher aqueous solubility due to their polar -SO₂NH- groups .
- Fluorinated analogs () demonstrate enhanced metabolic stability, a critical advantage in drug development .
Research Findings and Limitations
- Computational Analysis : Density functional theory (DFT) methods (e.g., Becke’s hybrid functionals) could predict the electronic properties of these compounds, though such studies are absent in the evidence .
Q & A
Basic: What synthetic strategies are employed to prepare N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide?
Methodological Answer:
The synthesis involves multi-step reactions:
Pyrazole Subunit Formation : React 3,5-dimethylpyrazole with ethylenediamine derivatives under nucleophilic substitution to introduce the ethyl linker .
Benzamide Core Assembly : Couple 4-nitrobenzoyl chloride with 3-methoxypyrrolidine via amidation, followed by nitro-group reduction to generate the 4-aminobenzamide intermediate .
Final Coupling : Use EDCI/HOBt-mediated coupling to link the pyrazole-ethylamine moiety to the benzamide core .
Key Variables : Reaction temperature (60–80°C), solvent (DMF or dichloromethane), and stoichiometric ratios (1:1.2 for amidation).
Basic: How is the compound’s structure validated experimentally?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structures using SHELXL (for small molecules) or SHELXTL for refinement. Example: Pyrazole derivatives in were resolved with SHELX .
- NMR Spectroscopy : Confirm substituents via - and -NMR. For example:
- Pyrazole protons: δ 2.2–2.5 ppm (CH) and 5.8–6.1 ppm (pyrazole C-H) .
- Methoxypyrrolidine: δ 3.2–3.5 ppm (OCH) and 2.8–3.0 ppm (pyrrolidine N-CH) .
Advanced: How to optimize reaction yields for introducing the 3-methoxypyrrolidinyl group?
Methodological Answer:
- Catalyst Screening : Test Pd/C, Ni, or Cu catalysts for reductive amination (e.g., reducing nitro to amine in benzamide intermediates) .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF). DMF often improves solubility but may require post-reaction purification .
- Temperature Gradients : Optimize between 50°C (to avoid side reactions) and 100°C (to accelerate kinetics) .
Advanced: How to address stereochemical challenges in the 3-methoxypyrrolidinyl moiety during synthesis?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling to control stereochemistry .
- Circular Dichroism (CD) : Verify enantiopurity post-synthesis .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer:
- Anticancer Activity : MTT assay using HeLa or MCF-7 cell lines (IC determination) .
- Antiviral Screening : Plaque reduction assay against influenza A/H1N1 (non-structural protein targeting) .
- Dose-Response Curves : Use 1–100 µM concentrations with triplicate measurements .
Advanced: How to resolve contradictions in reported synthetic yields (e.g., 45% vs. 68%) for similar pyrazole-benzamide derivatives?
Methodological Answer:
- By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates or dimerization products) .
- Reaction Monitoring : In situ IR spectroscopy to track amine coupling efficiency .
- Reproducibility Checks : Control humidity (avoid hydrolysis of activated esters) and oxygen levels (prevent oxidation of pyrrolidine) .
Advanced: How to perform molecular docking studies to predict biological targets?
Methodological Answer:
Target Selection : Prioritize kinases (e.g., EGFR) or viral proteases based on structural analogs .
Ligand Preparation : Generate 3D conformers of the compound using OpenBabel or AutoDock Tools.
Docking Software : Use AutoDock Vina or Schrödinger Suite with grid boxes centered on active sites .
Validation : Compare docking scores (e.g., ∆G = −8.2 kcal/mol) with known inhibitors .
Basic: What purification techniques are effective for isolating the final compound?
Methodological Answer:
- Column Chromatography : Silica gel (200–300 mesh) with gradient elution (hexane:EtOAc 3:1 → 1:2) .
- Recrystallization : Use ethanol/water mixtures (70:30) to obtain high-purity crystals .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for analytical validation .
Advanced: How to address analytical challenges in detecting low-abundance by-products?
Methodological Answer:
- High-Resolution MS : Use Q-TOF or Orbitrap instruments (resolution >30,000) to identify trace impurities .
- NMR Relaxation Editing : Apply T-weighted experiments to suppress dominant signals and enhance minor peaks .
- 2D NMR : COSY and HSQC to assign overlapping proton signals in the pyrrolidine region .
Advanced: What strategies can identify novel biological targets for this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
